molecular formula C11H12FN3O B8430124 2-Cyano-5-fluoro-3-(tetrahydropyran-4-yl)aminopyridine

2-Cyano-5-fluoro-3-(tetrahydropyran-4-yl)aminopyridine

Cat. No. B8430124
M. Wt: 221.23 g/mol
InChI Key: UPLPTEQMBNUEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-fluoro-3-(tetrahydropyran-4-yl)aminopyridine is a useful research compound. Its molecular formula is C11H12FN3O and its molecular weight is 221.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-5-fluoro-3-(tetrahydropyran-4-yl)aminopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-5-fluoro-3-(tetrahydropyran-4-yl)aminopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Cyano-5-fluoro-3-(tetrahydropyran-4-yl)aminopyridine

Molecular Formula

C11H12FN3O

Molecular Weight

221.23 g/mol

IUPAC Name

5-fluoro-3-(oxan-4-ylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C11H12FN3O/c12-8-5-10(11(6-13)14-7-8)15-9-1-3-16-4-2-9/h5,7,9,15H,1-4H2

InChI Key

UPLPTEQMBNUEOV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=C(N=CC(=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

200 mg of 2-cyano-3,5-difluoropyridine, 236 mg of 4-aminotetrahydropyran hydrochloride, 395 mg of potassium carbonate and 173.4 mg of triethylamine in 3 ml of dimethyl sulphoxide are introduced into a 5 ml microwave tube reactor. The mixture is then heated in a microwave for 1 hour at 115° C. The reaction medium is run into 50 ml of water and 50 ml of ethyl acetate. The aqueous phase is re-extracted twice with 25 ml of ethyl acetate. The combined organic phases are washed with water and then with a saturated aqueous solution of sodium chloride, dried over sodium sulphate and concentrated under reduced pressure. After purification by flash chromatography on 25 g of silica gel, elution being carried out with mixtures of ethyl acetate and heptane (40/60 then 60/40 by volume), and the first eluted product being recovered, 80 mg of 2-cyano-5-fluoro-3-(tetrahydropyran-4-yl)aminopyridine are thus obtained in the form of an ecru powder, the characteristics of which are the following:
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
395 mg
Type
reactant
Reaction Step One
Quantity
173.4 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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